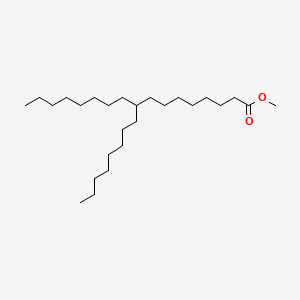
Methyl 9-octylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-octylheptadecanoate is an organic compound belonging to the class of fatty acid methyl esters. It is a derivative of heptadecanoic acid, where the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 9-octylheptadecanoate can be synthesized through the esterification of heptadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where heptadecanoic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-octylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Heptadecanoic acid and methanol.
Reduction: Heptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 9-octylheptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard for the quantification of fatty acids and lipids.
Biology: Employed in studies involving lipid metabolism and enzymatic assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, surfactants, and as a bio-based solvent.
Wirkmechanismus
The mechanism of action of methyl 9-octylheptadecanoate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of enzymes involved in lipid metabolism. The ester can also act as a substrate for various enzymatic reactions, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl heptadecanoate: A similar ester with a shorter alkyl chain.
Methyl oleate: An unsaturated fatty acid methyl ester.
Methyl stearate: A saturated fatty acid methyl ester with a longer alkyl chain.
Uniqueness
Methyl 9-octylheptadecanoate is unique due to its specific alkyl chain length and ester functionality, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions with biological membranes and enzymes, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
55373-88-1 |
|---|---|
Molekularformel |
C26H52O2 |
Molekulargewicht |
396.7 g/mol |
IUPAC-Name |
methyl 9-octylheptadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-6-8-10-13-17-21-25(22-18-14-11-9-7-5-2)23-19-15-12-16-20-24-26(27)28-3/h25H,4-24H2,1-3H3 |
InChI-Schlüssel |
WNWLYGMXRWZYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
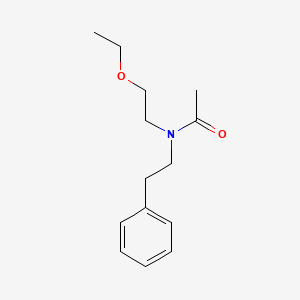
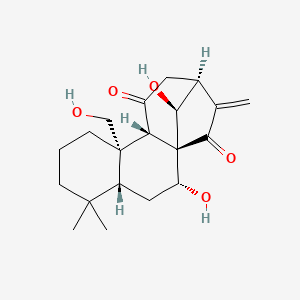
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
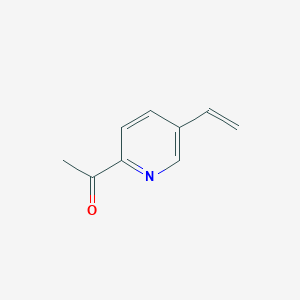
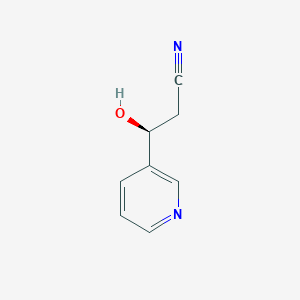
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
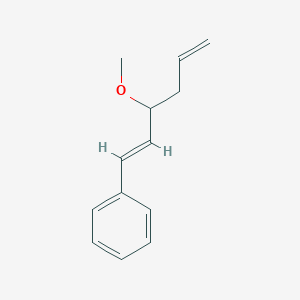
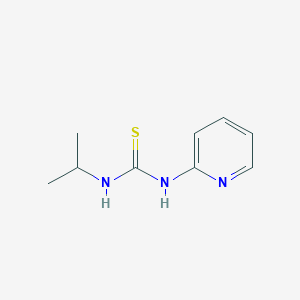
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
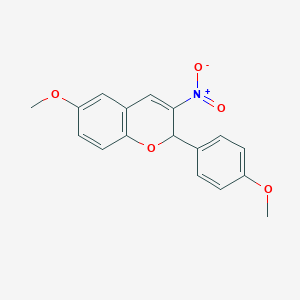
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
